molecular formula C17H18FN3O3 B020083 Ciprofloxacin-d8 CAS No. 1130050-35-9

Ciprofloxacin-d8

Cat. No. B020083
Key on ui cas rn: 1130050-35-9
M. Wt: 339.39 g/mol
InChI Key: MYSWGUAQZAJSOK-SQUIKQQTSA-N
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Patent
US04547503

Procedure details

A mixture of 19.7 g of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, 30.1 g of anhydrous piperazine and 100 ml of dimethyl sulphoxide is heated at 135°-140° C. for 2 hours. The solvent is distilled out under high vacuum, and the residue is suspended in H2O, filtered off with suction and washed with water. For further purification, the moist crude product is boiled with 100 ml of water, filtered with suction at room temperature, the solid is washed with H2O and dried to constant weight over CaCl2 in a vacuum oven at 100° C. 19.6 g of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, of decomposition point 255°-257° C., are obtained; RF value: 0.07.
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:18])[C:7]([C:15]([OH:17])=[O:16])=[CH:8][N:9]2[CH:12]2[CH2:14][CH2:13]2)=[CH:4][C:3]=1[F:19].[NH:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1>CS(C)=O>[CH:12]1([N:9]2[C:10]3[C:5](=[CH:4][C:3]([F:19])=[C:2]([N:20]4[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]4)[CH:11]=3)[C:6](=[O:18])[C:7]([C:15]([OH:17])=[O:16])=[CH:8]2)[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
19.7 g
Type
reactant
Smiles
ClC1=C(C=C2C(C(=CN(C2=C1)C1CC1)C(=O)O)=O)F
Name
Quantity
30.1 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 135°-140° C. for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled out under high vacuum
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
For further purification
FILTRATION
Type
FILTRATION
Details
filtered with suction at room temperature
WASH
Type
WASH
Details
the solid is washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried to constant weight over CaCl2 in a vacuum oven at 100° C

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C=C12)N1CCNCC1)F)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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